

# Application Note: FGF1 In Vitro Cell Proliferation Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fibroblast Growth Factor 1*

Cat. No.: *B1166094*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro cell proliferation assay to assess the mitogenic activity of **Fibroblast Growth Factor 1** (FGF1).

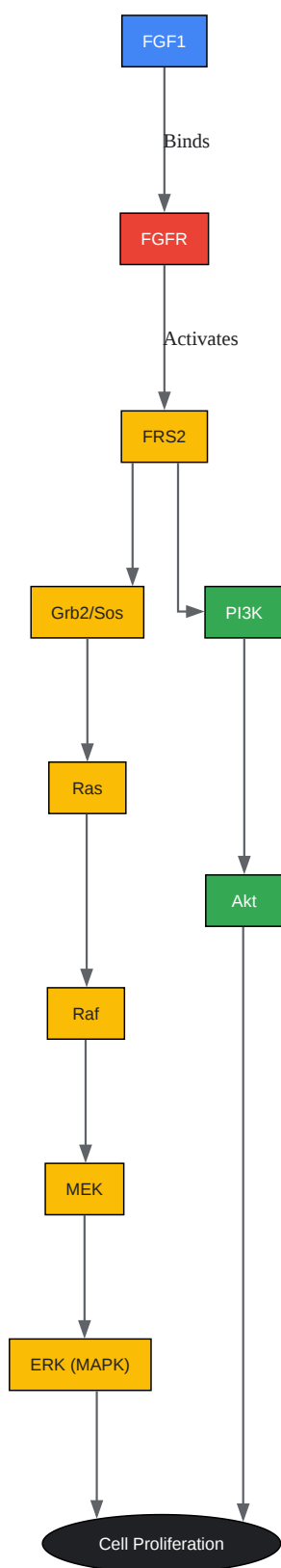
## Introduction

**Fibroblast Growth Factor 1** (FGF1), also known as acidic FGF, is a potent mitogen that stimulates the proliferation of a wide variety of cell types.<sup>[1][2][3]</sup> It plays a crucial role in processes such as embryonic development, angiogenesis, and wound healing.<sup>[1][4]</sup> FGF1 exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.<sup>[1][4][5]</sup> This activation triggers downstream signaling cascades, primarily the Ras/MAP Kinase and PI3K/Akt pathways, which ultimately lead to cell proliferation.<sup>[2][5]</sup> Dysregulation of the FGF1 signaling pathway has been implicated in various diseases, including cancer.<sup>[1]</sup> Therefore, accurately measuring the proliferative response of cells to FGF1 is essential for basic research and therapeutic development.

This application note details a robust and high-throughput compatible method for quantifying FGF1-induced cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.<sup>[6][7]</sup> The luminescent signal generated is directly proportional to the number of viable cells.<sup>[6][7]</sup>

## FGF1 Signaling Pathway

FGF1 binding to its receptor (FGFR) on the cell surface, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.<sup>[5]</sup> This phosphorylation creates docking sites for adapter proteins, such as FRS2, which in turn activate key downstream signaling pathways that drive cell proliferation.<sup>[5]</sup>



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FGF1 signaling pathway leading to cell proliferation.

## Experimental Protocol

This protocol is optimized for a 96-well plate format but can be adapted for other formats.

## Materials

- Cells: A cell line known to express FGFRs and proliferate in response to FGF1 (e.g., NIH/3T3 fibroblasts).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate base medium.
- Fetal Bovine Serum (FBS): For routine cell culture.
- Recombinant Human FGF1: Lyophilized.
- Heparin: To stabilize FGF1 activity.
- Phosphate-Buffered Saline (PBS): Sterile.
- Trypsin-EDTA: For cell detachment.
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar): Includes CellTiter-Glo® Buffer and lyophilized Substrate.[8]
- Opaque-walled 96-well plates: White or black plates are suitable for luminescence assays.[8]
- Luminometer: Capable of reading luminescence from 96-well plates.

## Method

The overall workflow for the FGF1 cell proliferation assay is depicted below.



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## Experimental workflow for the FGF1 proliferation assay.

### Step 1: Cell Seeding

- Culture cells in their recommended growth medium until they reach approximately 80% confluency.
- Harvest the cells using trypsin-EDTA and perform a cell count.
- Resuspend the cells in culture medium containing 10% FBS to a concentration that will result in 30-50% confluency after 24 hours. A typical starting point is 1,000-5,000 cells per well.[\[9\]](#)  
[\[10\]](#)
- Dispense 100  $\mu$ L of the cell suspension into each well of a 96-well opaque-walled plate.
- Include wells with medium only to serve as a background control.[\[8\]](#)[\[11\]](#)
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow cells to attach.

### Step 2: Serum Starvation

- After 24 hours, carefully aspirate the growth medium from each well.
- Wash the cells once with 100  $\mu$ L of sterile PBS.
- Add 100  $\mu$ L of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.
- Incubate the plate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[\[3\]](#)[\[9\]](#)

### Step 3: FGF1 Treatment

- Prepare a stock solution of recombinant human FGF1 in sterile PBS or another appropriate buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA).
- Prepare serial dilutions of FGF1 in serum-free or low-serum medium. It is recommended to include heparin (e.g., 10  $\mu$ g/mL) in the dilution medium to potentiate FGF1 activity.

- Aspirate the starvation medium from the wells.
- Add 100  $\mu$ L of the FGF1 dilutions to the appropriate wells. Include a vehicle control (medium with heparin but no FGF1).
- Incubate the plate for 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[3]

#### Step 4: Cell Viability Measurement (CellTiter-Glo® Assay)

- Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8][11]
- Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate and mixing gently.[8]
- Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100  $\mu$ L of reagent to 100  $\mu$ L of medium).[8][11]
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][11]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]
- Measure the luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.[8]

## Data Presentation

The raw luminescence data should be processed to determine the effect of FGF1 on cell proliferation. The results can be presented as follows:

Table 1: Raw Luminescence Data (RLU - Relative Light Units)

FGF1 (ng/mL)	Replicate 1	Replicate 2	Replicate 3
0 (Control)	50,123	51,567	49,876
0.1	75,432	76,123	74,987
1	150,987	152,345	149,876
10	301,567	305,432	300,123
100	310,876	312,345	309,987
Background	150	155	148

Table 2: Data Analysis and Summary

FGF1 (ng/mL)	Mean RLU	Std. Deviation	Fold Change vs. Control
0 (Control)	50,522	912	1.00
0.1	75,514	576	1.49
1	151,069	1235	2.99
10	302,374	2789	5.98
100	311,069	1235	6.16

- Calculation of Fold Change: (Mean RLU of Treatment - Mean RLU of Background) / (Mean RLU of Control - Mean RLU of Background)

The data can also be plotted as a dose-response curve with FGF1 concentration on the x-axis (log scale) and Fold Change in Proliferation on the y-axis to determine the EC<sub>50</sub> (half-maximal effective concentration).

## Conclusion

This protocol provides a reliable and straightforward method for quantifying FGF1-induced cell proliferation in vitro. The use of the CellTiter-Glo® assay ensures high sensitivity and a simple

"add-mix-measure" workflow, making it suitable for high-throughput screening applications in drug discovery and for fundamental research into FGF signaling.[6][7][12]

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